6-Chloro-2-fluoro-3-methylbenzaldehyde

Beschreibung

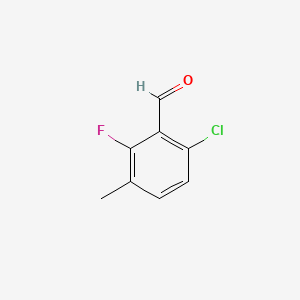

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZOMBUJFMOEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361491 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-59-7 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286474-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Synthesis, Reactivity, and Applications

This document provides an in-depth technical examination of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7), a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its chemical behavior, and its strategic importance as a molecular building block. We will delve into its physicochemical properties, plausible synthetic pathways, characteristic reactivity, and essential safety protocols, grounding our discussion in established chemical principles and authoritative references.

Core Molecular Profile and Physicochemical Properties

6-Chloro-2-fluoro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde whose utility is derived from the unique interplay of its functional groups. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chloro, fluoro, and methyl substituents modulate the electronic and steric properties of the aromatic ring, influencing its reactivity and providing specific vectors for molecular elaboration.

The molecule's inherent reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the halogen atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4][5]

Table 1: Physicochemical and Structural Data for 6-Chloro-2-fluoro-3-methylbenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 286474-59-7 | [6][7][8] |

| Molecular Formula | C₈H₆ClFO | [6][7][8] |

| Molecular Weight | 172.59 g/mol | [6][8] |

| Appearance | Data not consistently available; likely a solid or liquid. | |

| Boiling Point | 249 °C | [7][8][9][10] |

| Density | 1.3 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.548 | [7][8] |

| Flash Point | 110 °C (230 °F) - closed cup | [7][8] |

| InChI Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N | [7][8] |

| SMILES String | Cc1ccc(Cl)c(C=O)c1F | [7][8] |

Strategic Synthesis: A Directed ortho-Metalation Approach

While multiple routes to substituted benzaldehydes exist, the specific substitution pattern of 6-chloro-2-fluoro-3-methylbenzaldehyde lends itself particularly well to a strategy involving Directed ortho-Metalation (DoM) . This powerful technique allows for the regioselective functionalization of aromatic rings by using a directing group to position a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-hydrogen.

In this case, the fluorine atom is a potent, though often underappreciated, directing group.[11][12] Its strong inductive effect acidifies the ortho-protons, facilitating their removal. The synthesis can be envisioned starting from the commercially available precursor, 2-chloro-1-fluoro-3-methylbenzene.

Plausible Synthetic Workflow

The logical pathway involves the initial lithiation of the precursor at the position ortho to the fluorine atom, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 286474-59-7 6-Chloro-2-fluoro-3-methylbenzaldehyde AKSci 9160AD [aksci.com]

- 10. 286474-59-7 Cas No. | 6-Chloro-2-fluoro-3-methylbenzaldehyde | Matrix Scientific [matrixscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]

Core Molecular Attributes and Physicochemical Properties

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde

This guide provides a comprehensive technical overview of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7), a key substituted benzaldehyde intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications in the broader context of pharmaceutical and fine chemical development.

6-Chloro-2-fluoro-3-methylbenzaldehyde is a trifunctionalized aromatic compound, incorporating chloro, fluoro, and methyl substituents on a benzaldehyde framework. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable building block in multi-step organic synthesis. The aldehyde group serves as a primary reaction site for nucleophilic addition and condensation reactions, while the halogen and methyl groups modulate the electronic properties and steric environment of the aromatic ring.

The molecular formula for this compound is C₈H₆ClFO, and its molecular weight is 172.59 g/mol .[1][2][3] The presence of the fluorine atom is particularly noteworthy; in medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[4]

Table 1: Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.59 g/mol | [1][2][3] |

| CAS Number | 286474-59-7 | [1][2] |

| Appearance | Liquid (at 20°C) | [5] |

| Boiling Point | 249 °C (lit.) | [1][5] |

| Density | 1.3 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.548 (lit.) | [1] |

| Flash Point | >110 °C (230 °F) - closed cup | [3][5] |

| InChI Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(Cl)c(C=O)c1F | [1] |

Synthesis and Purification Strategy

The synthesis of substituted benzaldehydes often involves the controlled oxidation of the corresponding toluene derivative. This approach is generally favored for its atom economy and the commercial availability of diverse toluene precursors.

Proposed Synthetic Pathway: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene

A logical and industrially scalable approach to synthesize 6-Chloro-2-fluoro-3-methylbenzaldehyde is through the selective oxidation of 2-chloro-6-fluoro-3-methyltoluene. The choice of oxidant is critical to prevent over-oxidation to the corresponding benzoic acid, a common side reaction. While various oxidants can be employed, methods using manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) offer good selectivity for the aldehyde.

Caption: Proposed workflow for the synthesis and purification of 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work must be conducted by qualified personnel with appropriate safety measures in place.

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-chloro-6-fluoro-3-methyltoluene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 eq) portion-wise. The use of a significant excess of MnO₂ is crucial as its activity can vary. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.

-

Expert Insight: The choice of MnO₂ is deliberate. It is a mild and selective heterogeneous oxidant for benzylic C-H bonds, minimizing the risk of over-oxidation to the carboxylic acid, which can be a significant issue with stronger oxidants like potassium permanganate.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.

-

Extraction: Combine the filtrate and washes. If a more polar solvent like acetonitrile was used, the solvent should be removed under reduced pressure and the residue redissolved in an immiscible solvent like ethyl acetate for aqueous work-up. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Quality Control and Structural Elucidation

Confirming the identity and purity of the final compound is a non-negotiable step in chemical synthesis, particularly for materials intended for drug development. A multi-pronged analytical approach ensures a self-validating system of quality control.

Caption: A standard quality control workflow for validating the identity and purity of a synthesized chemical intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a characteristic aldehyde proton signal (singlet) around δ 9.5-10.5 ppm, a methyl group signal (singlet) around δ 2.2-2.5 ppm, and distinct signals in the aromatic region (δ 7.0-8.0 ppm). ¹³C NMR would confirm the presence of the carbonyl carbon (~190 ppm) and other carbon environments.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (172.59), with a characteristic isotopic pattern ([M+2]+) due to the presence of chlorine.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample (>98%) will show a single major peak with minimal impurities.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational intermediates in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). 6-Chloro-2-fluoro-3-methylbenzaldehyde is no exception and serves as a versatile precursor.

-

Scaffold for Heterocyclic Synthesis: The aldehyde functional group is a key handle for building heterocyclic ring systems (e.g., quinolines, pyrimidines, imidazoles), which are prevalent scaffolds in modern pharmaceuticals.

-

Intermediate for Agrochemicals and Pharmaceuticals: Halogenated aromatic compounds are frequently used in the synthesis of pesticides and drugs.[7][8] The specific substitution pattern of this molecule can be leveraged to synthesize targeted inhibitors or receptor agonists/antagonists where precise steric and electronic interactions are required for biological activity. The fluorine atom, in particular, can enhance binding to target proteins and improve the pharmacokinetic profile of the final molecule.[4]

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. Based on available safety data, 6-Chloro-2-fluoro-3-methylbenzaldehyde is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][9] |

| Signal Word | Warning | [5][9] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

-

Handling: Work should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] Avoid contact with skin and eyes and inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound is noted to be potentially air-sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

J&K Scientific, "6-Chloro-2-fluoro-3-methylbenzaldehyde, 97.5% | 286474-59-7", [Link]

-

ChemUniverse, "6-CHLORO-2-FLUORO-3-METHYLBENZALDEHYDE [P57952]", [Link]

-

P212121 Store, "6-Chloro-2-fluoro-3-methylbenzaldehyde | CAS 286474-59-7", [Link]

-

PubChemLite, "6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO)", [Link]

-

AN PharmaTech Co Ltd, "6-Chloro-2-fluoro-3-methylBenzaldehyde|286474-59-7", [Link]

-

Wikipedia, "2-Chloro-6-fluorobenzaldehyde", [Link]

- Google Patents, "CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfon

-

PrepChem.com, "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde", [Link]

-

PubChem, "2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847", [Link]

-

Hyma Synthesis Pvt. Ltd, "Welcome To Hyma Synthesis Pvt. Ltd", [Link]

-

Ningbo Inno Pharmchem Co., Ltd., "The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis", [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "3-Fluoro-2-methoxybenzaldehyde: A Key Intermediate for Novel Drug Discovery", [Link]

-

NIST WebBook, "3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde", [Link]

-

PubChem, "3-Chlorobenzaldehyde | C7H5ClO | CID 11477", [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. store.p212121.com [store.p212121.com]

- 4. nbinno.com [nbinno.com]

- 5. 286474-59-7 6-Chloro-2-fluoro-3-methylbenzaldehyde AKSci 9160AD [aksci.com]

- 6. PubChemLite - 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications in Chemical R&D

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7), a halogenated aromatic aldehyde of significant interest to researchers in synthetic chemistry and drug discovery. This document details the compound's physicochemical properties, spectroscopic profile, and proposes a robust synthetic pathway with a detailed experimental protocol. Furthermore, it explores the molecule's chemical reactivity, its utility as a versatile building block for more complex structures, and its potential applications in medicinal chemistry. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their R&D programs.

Physicochemical and Spectroscopic Profile

6-Chloro-2-fluoro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde. Its unique substitution pattern—featuring an aldehyde, a chlorine atom, a fluorine atom, and a methyl group—renders it a valuable and versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and physicochemical properties.

Molecular Structure

Caption: 2D Chemical structure of 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Core Properties

All quantitative data is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 286474-59-7 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [1][3][4] |

| Molecular Weight | 172.59 g/mol | [1][3] |

| IUPAC Name | 6-chloro-2-fluoro-3-methylbenzaldehyde | [5] |

| Synonyms | 6-Chloro-2-fluoro-m-tolualdehyde | [5] |

| Boiling Point | 249 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1][6] |

| Density | 1.300 g/mL | [1] |

| Refractive Index | 1.5480 | [1] |

| Sensitivity | Air Sensitive | [1] |

Predicted Spectroscopic Data

While specific experimental spectra are not widely published, the following table outlines the expected spectroscopic characteristics based on the molecule's structure. These predictions are crucial for researchers to confirm the identity and purity of the compound after synthesis or purchase.

| Spectroscopy | Expected Features |

| ¹H NMR | ~10.3 ppm (s, 1H): Aldehyde proton (CHO). ~7.5-7.8 ppm (m, 2H): Aromatic protons (CH). ~2.4 ppm (s, 3H): Methyl protons (CH₃). |

| ¹³C NMR | ~188 ppm: Aldehyde carbonyl carbon. ~160 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F). ~120-140 ppm: Remaining aromatic carbons. ~15 ppm: Methyl carbon. |

| IR (cm⁻¹) | ~2820, 2720: C-H stretch of the aldehyde. ~1700: Strong C=O stretch of the aldehyde. ~1600, 1475: C=C stretching of the aromatic ring. ~1250: C-F stretch. ~780: C-Cl stretch. |

| MS (EI) | m/z 172/174: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. m/z 171/173: M-1 peak (loss of H). m/z 143/145: M-CHO peak (loss of the formyl group). |

Synthesis and Characterization Workflow

A reproducible and scalable synthesis is paramount for the utility of any chemical intermediate. While proprietary synthesis routes exist, a logical and effective approach for a research setting is directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings.

Proposed Synthetic Pathway: Directed Ortho-Metalation

The proposed synthesis begins with the commercially available starting material, 1-chloro-3-fluoro-2-methylbenzene. The fluorine atom is a known, albeit weak, ortho-directing group for lithiation. The reaction leverages this directing effect to selectively deprotonate the C6 position, which is adjacent to the fluorine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Caption: Proposed workflow for the synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by a qualified chemist with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Formylation (Quench): Add N,N-dimethylformamide (DMF, 1.5 eq), freshly distilled, dropwise to the aryllithium solution at -78 °C. The reaction is often exothermic; maintain the temperature below -70 °C during addition.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the expected values.

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-chloro-2-fluoro-3-methylbenzaldehyde lies in the reactivity of its aldehyde group, which is electronically activated by the ortho-fluoro and para-chloro substituents. This makes it an excellent electrophile for a variety of nucleophilic additions and condensation reactions.

Caption: Major reaction pathways for 6-Chloro-2-fluoro-3-methylbenzaldehyde.

-

Reductive Amination: A cornerstone reaction in medicinal chemistry, allowing for the facile synthesis of secondary and tertiary amines. The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Wittig Reaction: This reaction provides a reliable method for forming carbon-carbon double bonds. Reaction with a phosphorus ylide (generated from a phosphonium salt) converts the aldehyde into a substituted alkene, a common motif in various bioactive molecules.

-

Condensation Reactions: The aldehyde can undergo Knoevenagel or aldol condensations with active methylene compounds or enolates, respectively, to build molecular complexity. It is also a key precursor for synthesizing heterocyclic scaffolds like quinazolines and pyridazines, which are prevalent in drug molecules.[7]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-chloro-2-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This carboxylic acid derivative is itself a valuable synthetic intermediate.

Applications in Drug Discovery and Development

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[7][8] The specific combination of substituents on 6-chloro-2-fluoro-3-methylbenzaldehyde makes it particularly attractive for drug discovery programs.

-

Scaffold Elaboration: It serves as a versatile starting point or fragment for creating libraries of compounds for high-throughput screening. Its defined three-dimensional structure and reactive handle (the aldehyde) allow for systematic modification.

-

Role of Halogens: The fluorine atom is frequently incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation) and to improve binding affinity through favorable electrostatic interactions.[9] The chlorine atom provides an additional vector for diversification, either through nucleophilic aromatic substitution (under harsh conditions) or by participating in metal-catalyzed cross-coupling reactions if converted to a more reactive handle.

-

Covalent Inhibitor Design: The electron-deficient nature of the aromatic ring could make this scaffold suitable for designing covalent inhibitors. For example, related chlorofluoro-moieties have been used to develop covalent warheads that target cysteine residues in viral proteases.[10]

Safety, Handling, and Storage Protocol

Proper handling is critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified with the following hazards:

Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical goggles. |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears before use. |

| Skin/Body Protection | Flame-retardant lab coat. Ensure cuffs are closed. |

| Respiratory | Not required for normal handling in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate. |

Handling and Storage Protocol

-

Engineering Controls: All handling of 6-Chloro-2-fluoro-3-methylbenzaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12] An eyewash station and safety shower must be readily accessible.[6][12]

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12][14] Keep away from heat, sparks, and open flames.[11] The compound is air-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[1][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12][13][14] For long-term storage, it is recommended to store under an inert atmosphere.[6][11]

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a suitable container for chemical waste.[12] Dispose of contents and container in accordance with local, state, and federal regulations.[11][14] Do not allow the product to enter drains.[11][12]

Conclusion

6-Chloro-2-fluoro-3-methylbenzaldehyde is a highly functionalized chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by its specific substitution pattern, make it a valuable precursor for a wide range of complex organic molecules. By understanding its physicochemical properties, synthetic pathways, reactivity, and safety requirements, researchers can effectively and safely utilize this compound to advance their scientific and drug discovery objectives.

References

- 6-Chloro-2-fluoro-3-methylbenzaldehyde | CAS 286474-59-7. (n.d.). P212121 Store.

- 6-Chloro-2,4-difluoro-3-methylbenzaldehyde Safety Data Sheet. (n.d.). AK Scientific, Inc.

- 6-Chloro-2-fluoro-3-methylbenzaldehyde. (n.d.). Echemi.

- Safety Data Sheet - 2-Chloro-6-fluorobenzaldehyde. (2025, December 19). Fisher Scientific.

- Material Safety Data Sheet - 2-Chloro-6-fluoro-3-methylbenzaldehyde. (n.d.). Cole-Parmer.

- Safety Data Sheet - 6-Chloro-2-fluoro-3-methylbenzaldehyde. (2024, May 16). Sigma-Aldrich.

- 6-CHLORO-2-FLUORO-3-METHYLBENZALDEHYDE [P57952]. (n.d.). ChemUniverse.

- 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO). (n.d.). PubChemLite.

- 6-Chloro-2-fluoro-3-methylbenzaldehyde. (n.d.). Apollo Scientific.

- 6-Chloro-2-fluoro-3-methylbenzaldehyde, 97.5%. (n.d.). J&K Scientific.

- Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. (n.d.). PrepChem.com.

- 2-Chloro-6-fluorobenzaldehyde. (n.d.). In Wikipedia.

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 347-356.

- Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Google Patents.

- Yoshimura, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14439-14451.

- 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. (n.d.). Fluoromart.

- 3-Fluoro-2-methoxybenzaldehyde: A Key Intermediate for Novel Drug Discovery. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. 286474-59-7 Cas No. | 6-Chloro-2-fluoro-3-methylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. chemuniverse.com [chemuniverse.com]

- 4. PubChemLite - 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide for Laboratory Professionals

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This document provides a comprehensive safety and handling guide for 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7), a substituted aromatic aldehyde frequently utilized in chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of the hazards and control measures associated with this compound is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights into best practices.

Chemical Profile and Hazard Summary

6-Chloro-2-fluoro-3-methylbenzaldehyde is a combustible liquid that presents as a skin, eye, and respiratory irritant.[1][2][3][4][5] The primary risks associated with this chemical stem from direct contact and inhalation. Understanding its physical properties is the first step in establishing appropriate handling protocols.

Chemical Identifiers and Properties

A clear identification of the chemical is crucial for accurate record-keeping and safety management.

| Property | Value | Source(s) |

| CAS Number | 286474-59-7 | [1][5][6][7] |

| Molecular Formula | C₈H₆ClFO | [1][5][6][8] |

| Molecular Weight | 172.59 g/mol | [1][5][6][8] |

| IUPAC Name | 6-chloro-2-fluoro-3-methylbenzaldehyde | [5] |

| Synonyms | 6-Chloro-2-fluoro-m-tolualdehyde | [1][5] |

Physicochemical Data

These properties dictate the chemical's behavior under various laboratory conditions and are essential for designing safe experiments and storage solutions.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Boiling Point | 249 °C | [1][3][5][9] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][3][4][5][9] |

| Density | 1.3 g/mL at 25 °C | [1][3][5][9][10] |

| Refractive Index | n20/D 1.548 | [1][5][9] |

| Sensitivity | Air Sensitive | [4][9] |

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified under GHS as a warning-level hazard, primarily affecting the skin, eyes, and respiratory system.

GHS Hazard Profile

| Hazard Class | Category | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Toxicological Discussion

The toxicological data for this compound is primarily focused on its irritant properties.[4][8][12] There is currently no available data to classify it for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] The irritant nature of aldehydes is often attributed to their ability to react with biological macromolecules. The chloro and fluoro substituents can further influence this reactivity. One study noted the use of a quantitative structure-activity relationship (QSAR) model to establish its toxicity in the aquatic organism Tetrahymena pyriformis, indicating its potential environmental impact.[1]

Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is not merely about wearing PPE; it is a systematic approach starting with engineering controls. The principle of the "Hierarchy of Controls" should always be applied.

Engineering and Administrative Controls

-

Ventilation : All handling of 6-Chloro-2-fluoro-3-methylbenzaldehyde must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][13][14] This is the primary engineering control to minimize respiratory exposure to its vapors, as it may cause respiratory irritation.[2][4]

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[4][15][16] Their proximity is critical for immediate decontamination in case of accidental contact.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow SOPs for all procedures involving this chemical. This includes pre-operational checks of safety equipment and spill kits.[14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the risks involved.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles conforming to EN166 or NIOSH standards.[8][14] | Protects against splashes that can cause serious eye irritation (H319).[11] A face shield may be worn in addition to goggles for tasks with a higher splash risk. |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which causes irritation (H315).[11] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[8][17] |

| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. | Standard laboratory practice to protect skin from accidental contact.[8][14] An impervious apron can provide additional protection.[14] |

| Respiratory | Type ABEK (EN14387) respirator filter or equivalent.[1] | Required when engineering controls are insufficient or during spill cleanup. ABEK filters provide protection against Organic vapors (A), Inorganic vapors (B), Sulfur dioxide (E), and Ammonia (K). |

Emergency Procedures and First-Aid Protocols

Immediate and correct response to an exposure is critical to minimizing harm. All laboratory personnel must be trained on these procedures.

First-Aid Measures

The following workflow outlines the critical steps to take following an accidental exposure.

(Source for all first-aid steps:[4][8][11][13][15])

Causality Note: The 15-minute flushing period for skin and eyes is a widely accepted standard designed to ensure the chemical is sufficiently diluted and washed away, thereby mitigating the extent of irritation and potential tissue damage.[13] For ingestion, vomiting is not induced due to the risk of causing further damage to the esophagus.[15]

Fire-Fighting and Accidental Release

-

Fire-Fighting : This compound is a combustible liquid with a high flash point of 110 °C.[1][3] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4][17] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products, which include carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[4][11]

-

Accidental Release : In case of a spill, evacuate the area and ensure adequate ventilation.[17] Remove all sources of ignition.[18] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13][19] Collect the material into a suitable, labeled container for hazardous waste disposal.[14][19][20] Do not allow the product to enter drains or waterways.[13]

Handling, Storage, and Disposal

Proper long-term management of this chemical is essential for safety and maintaining its purity.

Safe Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[8][13] Avoid breathing vapors or mist.[11][13] Wash hands thoroughly after handling.[2][11][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][8][13][19] Several sources note that this chemical is "Air Sensitive," and therefore storing it under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice to prevent degradation.[4][8][9] Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[11] Do not dispose of it down the drain or in the regular trash.[21] All waste disposal should be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[17] Empty containers must be triple-rinsed, with the first rinse collected as hazardous waste, before being discarded.[21]

Ecological Information

While comprehensive ecological data is limited, the compound is assigned a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1] This underscores the importance of preventing its release into the environment by adhering to strict spill control and disposal protocols.

References

-

6-Chloro-2-fluoro-3-methylbenzaldehyde | CAS 286474-59-7 | C8H6ClFO | P212121 Store. (URL: [Link])

-

2-Chloro-6-fluoro-3-methylbenzaldehyde - SAFETY DATA SHEET. (URL: [Link])

-

1 - SAFETY DATA SHEET. (URL: [Link])

-

Material Safety Data Sheet - 2-Chloro-6-fluoro-3-methylbenzaldehyde - Cole-Parmer. (URL: [Link])

-

6-CHLORO-2-FLUORO-3-METHYLBENZALDEHYDE [P57952] - ChemUniverse. (URL: [Link])

-

2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem. (URL: [Link])

-

Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

-

Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: [Link])

-

MSDS of 4-Fluoro-3-phenoxy-benzaldehyde - Capot Chemical. (URL: [Link])

-

3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

Sources

- 1. 6-氯-2-氟-3-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 286474-59-7 6-Chloro-2-fluoro-3-methylbenzaldehyde AKSci 9160AD [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 6-Chloro-2-fluoro-3-methylbenzaldehyde | 286474-59-7 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. store.p212121.com [store.p212121.com]

- 10. 286474-59-7 Cas No. | 6-Chloro-2-fluoro-3-methylbenzaldehyde | Matrix Scientific [matrixscientific.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-Depth Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methylbenzaldehyde: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular building blocks is a foundational requirement for innovation. 6-Chloro-2-fluoro-3-methylbenzaldehyde, a multi-substituted benzaldehyde derivative, represents a key intermediate in the synthesis of complex organic molecules.[1][2] Its utility in drug development and chemical synthesis hinges on the unambiguous confirmation of its structure and purity. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as the compound's structural fingerprint.

This document is designed for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles and field-proven methodologies required for its accurate interpretation. By explaining the causality behind experimental choices and grounding the analysis in authoritative protocols, this guide aims to serve as a self-validating resource for laboratory practice.

Compound Profile

Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.

-

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. [5][6]For 6-Chloro-2-fluoro-3-methylbenzaldehyde, both ¹H and ¹³C NMR provide definitive evidence for the arrangement of substituents on the aromatic ring.

Theoretical Principles & Experimental Rationale

The electronic nature and position of the substituents (chloro, fluoro, methyl, and aldehyde groups) create a unique magnetic environment for each proton and carbon atom. [7]The electron-withdrawing chloro and fluoro groups will deshield nearby nuclei, shifting their resonance signals downfield, while the electron-donating methyl group will have a shielding effect. The aldehyde proton is characteristically found at a very high chemical shift due to the strong deshielding effect of the carbonyl group.

¹H NMR Analysis

The ¹H NMR spectrum provides a direct map of the proton environments. The analysis involves assessing chemical shift (δ), integration (relative number of protons), and multiplicity (splitting patterns caused by neighboring protons).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.3 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.5 | Doublet (d) | 1H | Aromatic (H-4) |

| ~7.2 | Doublet (d) | 1H | Aromatic (H-5) |

| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) |

-

Interpretation:

-

The singlet at ~10.3 ppm is unequivocally assigned to the aldehyde proton. Its lack of splitting indicates no adjacent protons.

-

The two doublets in the aromatic region (~7.2-7.5 ppm) correspond to the two adjacent aromatic protons. Their splitting into doublets confirms they are coupled to each other.

-

The singlet at ~2.4 ppm, integrating to three protons, is characteristic of the methyl group, which has no neighboring protons to couple with.

-

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~188 | Aldehyde Carbonyl (C=O) |

| ~160 (d) | C-F (Aromatic) |

| ~135 | C-Cl (Aromatic) |

| ~130-135 | Quaternary Carbons |

| ~125-130 | Aromatic CH |

| ~15-20 | Methyl (-CH₃) |

-

Interpretation:

-

The signal at ~188 ppm is characteristic of an aldehyde carbonyl carbon.

-

The carbon directly bonded to the highly electronegative fluorine atom is expected to appear at a high chemical shift (~160 ppm) and will exhibit splitting due to C-F coupling.

-

The remaining aromatic carbons appear in the typical 125-135 ppm range, with quaternary carbons often showing lower intensity. The methyl carbon signal appears upfield, consistent with an sp³ hybridized carbon.

-

Standard Operating Protocol for NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data. [8][9]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Chloro-2-fluoro-3-methylbenzaldehyde for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial. [10] * Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for many organic compounds. [10] * Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [6][7] * Transfer the solution to a 5 mm NMR tube, ensuring no solid particulates are present. [10]

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer spinner and place it in the magnet. [8] * Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence to produce a spectrum of singlets.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in positive absorptive mode. [7] * Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. [8] * Integrate the signals in the ¹H spectrum to determine the relative proton counts.

-

Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a cornerstone of reliable analysis.

Caption: Workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. [11]

Principles & Diagnostic Frequencies

For 6-Chloro-2-fluoro-3-methylbenzaldehyde, the key diagnostic absorptions are the C=O stretch of the aldehyde and the various vibrations associated with the substituted aromatic ring.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1700-1720 | C=O Stretch | Aromatic Aldehyde |

| ~2820 & ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1100-1200 | C-F Stretch | Aryl-Fluoride |

| ~750-850 | C-Cl Stretch | Aryl-Chloride |

| ~2900-3000 | C-H Stretch | Methyl & Aromatic C-H |

-

Interpretation: The most prominent and informative peak will be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. The presence of the two weaker bands for the aldehyde C-H stretch is also a key confirmation of the aldehyde group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-Cl and C-F stretches, which are characteristic of this specific substitution pattern.

Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for solid powders that requires minimal sample preparation. [12][13]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. [14]2. Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the 6-Chloro-2-fluoro-3-methylbenzaldehyde powder directly onto the center of the ATR crystal. [13][15]4. Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. [16]5. Data Collection: Acquire the sample spectrum. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly. [12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. [17]Electron Impact (EI) ionization is a common technique for volatile, thermally stable small molecules. [18]

Principles of Electron Impact (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺•). [19]This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. [20]The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

Mass Spectrum Analysis

The mass spectrum of 6-Chloro-2-fluoro-3-methylbenzaldehyde is expected to show a distinct molecular ion peak. A critical feature will be the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, will result in two molecular ion peaks, M⁺• (for ³⁵Cl) and [M+2]⁺• (for ³⁷Cl), separated by 2 m/z units.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 172/174 | [C₈H₆ClFO]⁺• | Molecular Ion (M⁺•) peak, showing 3:1 isotope pattern. |

| 171/173 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde. |

| 143/145 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |

| 108 | [C₇H₅F]⁺ | Subsequent loss of chlorine from the [M-CHO]⁺ fragment. |

-

Interpretation: The highest m/z value peaks at 172 and 174, with a relative intensity of ~3:1, will confirm the molecular formula and the presence of one chlorine atom. The peak at m/z 171/173 corresponds to the loss of the weakly bound aldehyde proton, a common fragmentation pathway for benzaldehydes. The loss of the entire CHO group (29 mass units) to give a fragment at m/z 143/145 is also highly characteristic.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for EI-MS analysis and interpretation.

Integrated Spectroscopic Analysis & Conclusion

No single spectroscopic technique provides a complete structural picture. The true power of modern analytical chemistry lies in the integration of multiple data sources.

-

MS confirms the molecular weight (172.58 g/mol ) and elemental formula (C₈H₆ClFO), including the presence of one chlorine atom.

-

IR confirms the presence of key functional groups: an aromatic aldehyde (C=O at ~1700 cm⁻¹, C-H at ~2720/2820 cm⁻¹), a substituted aromatic ring, and aryl-halide bonds.

-

NMR provides the definitive connectivity. ¹H NMR shows the relative positions of the two aromatic protons, the aldehyde proton, and the methyl group. ¹³C NMR confirms the carbon skeleton and the electronic environment of each carbon atom.

Together, these three techniques provide orthogonal, self-validating data points that converge to unambiguously confirm the structure of 6-Chloro-2-fluoro-3-methylbenzaldehyde. This rigorous, multi-faceted approach to characterization is indispensable in a regulated research and development environment, ensuring the identity, purity, and quality of critical chemical intermediates.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- Davis, H. D. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata).

- JASCO Inc. (2022). Quantitative Analysis of Powdered Solids with FTIR-ATR.

- ResearchGate. (2025). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy.

- McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- Bio-protocol. (n.d.). FTIR-ATR Analysis.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.

- Sigma-Aldrich. (n.d.). 6-Chloro-2-fluoro-3-methylbenzaldehyde 98%.

- National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.

- ChemicalBook. (n.d.). 6-Chloro-2-fluoro-3-methylbenzaldehyde(286474-59-7) 1H NMR spectrum.

- National Institutes of Health. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- JoVE. (2024). Video: Mass Spectrometry: Molecular Fragmentation Overview.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).

- PubChemLite. (n.d.). 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO).

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.

- ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

- Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Royal Society of Chemistry. (n.d.). Competitive tetrel bond and hydrogen bond in benzaldehyde–CO2: characterization via rotational spectroscopy.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemicalBook. (2025). 6-Chloro-2-fluoro-3-methylbenzaldehyde(286474-59-7).

- PubChem. (n.d.). 3-Methylbenzaldehyde.

- ChemScene. (n.d.). 6-Chloro-2-(methoxymethoxy)-3-methylbenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-methyl-.

- Royal Society of Chemistry. (n.d.). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzaldehyde 96%.

- NIST. (n.d.). Benzaldehyde, 3-methyl-.

- NIST. (n.d.). Benzaldehyde, 2-chloro-.

- SpectraBase. (n.d.). Chlorotrimethylgermane.

Sources

- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 4. 6-Chloro-2-fluoro-3-methylbenzaldehyde | 286474-59-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. jascoinc.com [jascoinc.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-chloro-2-fluoro-3-methylbenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document, intended for an audience of researchers and drug development professionals, details two primary, robust synthetic strategies: the Vilsmeier-Haack formylation and directed ortho-lithiation of 4-chloro-2-fluorotoluene. Each method is presented with a thorough explanation of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and a discussion of the critical process parameters. Furthermore, this guide includes a comprehensive characterization of the target molecule, complete with expected spectroscopic data, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern on the benzene ring allows for the fine-tuning of the molecule's steric and electronic properties, which is paramount in the design of targeted therapeutics.

6-Chloro-2-fluoro-3-methylbenzaldehyde, with its unique combination of chloro, fluoro, and methyl substituents, presents a valuable scaffold for the synthesis of novel bioactive compounds. The strategic placement of these functional groups can influence molecular conformation, binding affinity to biological targets, and metabolic stability. This guide aims to provide a detailed and practical resource for the efficient and reliable synthesis of this important chemical intermediate.

Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the preparation of 6-chloro-2-fluoro-3-methylbenzaldehyde. The choice between these methods will depend on the specific laboratory capabilities, desired scale of production, and tolerance for certain reagents.

2.1. Pathway 1: Vilsmeier-Haack Formylation of 4-Chloro-2-fluorotoluene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group.

2.1.1. Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chloro-2-fluorotoluene attacks the Vilsmeier reagent. The directing effects of the substituents on the ring guide the formylation to the desired ortho position relative to the fluorine atom and para to the chlorine atom. Subsequent hydrolysis of the resulting iminium salt yields the final aldehyde product.[1][4]

Diagram of the Vilsmeier-Haack Reaction Mechanism

2.1.2. Experimental Protocol

Materials:

-

4-Chloro-2-fluorotoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of 4-chloro-2-fluorotoluene (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-chloro-2-fluoro-3-methylbenzaldehyde.

2.2. Pathway 2: Directed Ortho-lithiation of 4-Chloro-2-fluorotoluene

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[5] This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 4-chloro-2-fluorotoluene, the fluorine atom can act as a modest directing group.

2.2.1. Reaction Mechanism

The mechanism involves the following key steps:

-

Deprotonation: A strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), selectively removes a proton from the position ortho to the fluorine atom.

-

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

-

Work-up: Aqueous work-up hydrolyzes the intermediate to yield the final product.

Diagram of the Directed Ortho-lithiation Pathway

2.2.2. Experimental Protocol

Materials:

-

4-Chloro-2-fluorotoluene

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of 4-chloro-2-fluorotoluene (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

After the addition, continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 6-chloro-2-fluoro-3-methylbenzaldehyde.

Characterization

The identity and purity of the synthesized 6-chloro-2-fluoro-3-methylbenzaldehyde can be confirmed by a combination of physical and spectroscopic methods.

3.1. Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [6] |

| Appearance | Off-white to yellow solid |

| Boiling Point | 249 °C (lit.)[6] |

| Density | 1.3 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.548 (lit.)[6] |

3.2. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the aldehyde proton. The aromatic region will display coupling patterns consistent with a trisubstituted benzene ring, with additional splitting due to the fluorine atom.

-

Expected Chemical Shifts (δ, ppm):

-

Aldehyde proton (CHO): ~10.2 ppm (singlet)

-

Aromatic protons: ~7.2-7.8 ppm (multiplet)

-

Methyl protons (CH₃): ~2.3 ppm (singlet)

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The aldehyde carbon will appear at a characteristic downfield shift. The aromatic carbons will show signals in the range of 110-165 ppm, with carbon-fluorine coupling observed for the carbons in proximity to the fluorine atom.

-

Expected Chemical Shifts (δ, ppm):

-

Aldehyde carbon (C=O): ~188 ppm

-

Aromatic carbons: ~115-160 ppm

-

Methyl carbon (CH₃): ~15 ppm

-

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1690-1715 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 172.58). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety Considerations

Both synthetic pathways described in this guide involve the use of hazardous reagents and require appropriate safety precautions.

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Organolithium reagents (n-BuLi, s-BuLi): are pyrophoric and will ignite on contact with air and moisture. They must be handled under a strictly inert atmosphere.

-

N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Emergency procedures for chemical spills and exposures should be in place.

Conclusion

This technical guide has outlined two effective and reliable synthetic methodologies for the preparation of 6-chloro-2-fluoro-3-methylbenzaldehyde. The Vilsmeier-Haack formylation and the directed ortho-lithiation of 4-chloro-2-fluorotoluene both offer viable routes to this important synthetic intermediate. The choice of method will be dictated by the specific requirements of the research or development project. By providing detailed mechanistic insights, step-by-step protocols, and comprehensive characterization data, this guide serves as a valuable resource for chemists engaged in the synthesis of novel pharmaceutical agents.

References

-

Formylation - Common Conditions. (n.d.). Retrieved from [Link]

-

6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO) - PubChem. (n.d.). Retrieved from [Link]

- United States Patent US20090156634A1. (2009). Substituted pyrazole compounds.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.

- Singh, P., & Kumar, A. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(3), 754-758.

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.

- Electronic Supplementary Information. (2016). The Royal Society of Chemistry.

- Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012). CN102617312A.

- Schall, A., & Reiser, O. (2008). 25.6.5 Synthesis by Formylation of Arylmetals. In Science of Synthesis (Vol. 25, pp. 789-816). Thieme.

- United States Patent US20160237060A1. (2016). Substituted pyrazole compounds as kinase inhibitors.

- Stoyanov, S., & Antonov, L. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 57.

- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.

- Process for the preparation of 3-substituted 2-vinyl phenyl sulfon

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). CN115124410A.

-

4-methylbenzaldehyde Carbon-13 Full Spectrum - Wired Chemist. (n.d.). Retrieved from [Link]

- Cera, G., et al. (2014). Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry.

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]

Properties and uses of 6-Chloro-2-fluoro-3-methylbenzaldehyde

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Abstract

6-Chloro-2-fluoro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical and versatile building block in modern synthetic chemistry. Its unique arrangement of chloro, fluoro, methyl, and aldehyde functional groups on a benzene ring imparts specific reactivity and steric properties, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines plausible synthetic routes, and explores its significant applications, particularly in the fields of pharmaceutical and agrochemical development. The content herein is curated for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into the strategic utilization of this compound.

Core Chemical and Physical Properties

6-Chloro-2-fluoro-3-methylbenzaldehyde, also known as 6-chloro-2-fluoro-m-tolualdehyde, is a compound whose utility is defined by its precise chemical structure. The interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group, in conjunction with the reactive aldehyde, allows for a wide range of chemical transformations.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 286474-59-7 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.59 g/mol | [1] |

| IUPAC Name | 6-chloro-2-fluoro-3-methylbenzaldehyde | N/A |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | 249 °C (lit.) | |

| Density | 1.3 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.548 (lit.) | |

| Flash Point | >110 °C (>230 °F) | N/A |

| SMILES | Cc1ccc(Cl)c(C=O)c1F | |

| InChI Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N |

Table 1: Key Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzaldehyde.

The compound's structure, with its distinct substituents, makes it a subject of interest in quantitative structure-activity relationship (QSAR) models, such as those studying aquatic toxicity.

Synthesis and Mechanistic Considerations

A common strategy involves the controlled oxidation of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This method avoids harsh conditions that could degrade the sensitive aldehyde product.

Proposed Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is based on general methodologies for the synthesis of halogenated benzaldehydes, such as the preparation of 2-chloro-6-fluorobenzaldehyde from its toluene precursor.[2][3]

Step 1: Free-Radical Chlorination of the Benzylic Position The synthesis begins with 2-chloro-6-fluoro-3-methyltoluene. The methyl group is selectively halogenated under free-radical conditions.

-

Rationale: Illuminating the reaction mixture with a suitable light source (e.g., a metal-halide lamp) initiates the formation of chlorine radicals, which preferentially attack the benzylic protons of the methyl group.[3] This leads to a mixture of the mono-, di-, and trichlorinated benzyl species. The reaction is driven to the dichlorinated intermediate, 2-chloro-1-(dichloromethyl)-6-fluoro-3-methylbenzene.

Step 2: Hydrolysis to the Aldehyde The resulting dichloromethyl group is then hydrolyzed to form the aldehyde.

-

Rationale: The hydrolysis is typically catalyzed by a strong acid (like sulfuric acid) or a solid superacid catalyst (e.g., Fe-SO₄²⁻/Fe₃O₄) in the presence of water.[3][4] The geminal dichlorides are unstable in aqueous acid and readily convert to the corresponding aldehyde.

Step 3: Purification The final product, 6-chloro-2-fluoro-3-methylbenzaldehyde, is isolated and purified from the reaction mixture.

-